molecular formula C5HCl2F3N2 B127490 4,5-Dichloro-6-(trifluoromethyl)pyrimidine CAS No. 141602-36-0

4,5-Dichloro-6-(trifluoromethyl)pyrimidine

Cat. No. B127490
M. Wt: 216.97 g/mol
InChI Key: OFSXFPPHNGJCLB-UHFFFAOYSA-N
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Description

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is a chemical compound that serves as a core structure for the synthesis of various functionalized pyrimidine derivatives. These derivatives are of significant interest due to their potential applications in life sciences and their role as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of halogenated pyrimidines as scaffolds. For instance, the regiospecific synthesis of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines is achieved through reactions of 4-alkoxy-1,1,1-trifluoro[chloro]-alk-3-en-2-ones with 6-trifluoro(chloro]methyl-2-hydrazine pyrimidines . Additionally, the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)-2,6-bis(trimethylsilyloxy)pyrimidines leads to the formation of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be characterized using techniques such as NMR spectroscopy and X-ray structural analysis. For example, the structure of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones was confirmed by these methods . The crystal structure of new antibacterial agents, 5-[1-(2,3- and 2,4-dichlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidines, was also determined, revealing the presence of two conformers in one of the compounds .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including cyclocondensation, nucleophilic aromatic substitution, and reactions with nucleophiles. For instance, a series of 5,5-bis(trifluoromethyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones were prepared by the cyclocondensation of N-acylimines of hexafluoroacetone and 6-aminouracils . The reactions of chlorinated pyrimidine-2,4(3H,5H)-diones with nucleophiles were also investigated .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, compounds with electron-donating groups display strong emission solvatochromism, which suggests the formation of an intramolecular charge-separated emitting state . The solvatochromic behavior of these compounds depends on solvent polarity and hydrogen bonding parameters . Additionally, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of certain pyrimidine derivatives may stabilize sterically unfavourable conformations .

Safety And Hazards

4,5-Dichloro-6-(trifluoromethyl)pyrimidine is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation. It is recommended to use only in a well-ventilated area and avoid contact with skin and eyes .

Future Directions

Trifluoromethylpyridines, a related class of compounds, are widely used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been approved. Many candidates are currently undergoing clinical trials . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

4,5-dichloro-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F3N2/c6-2-3(5(8,9)10)11-1-12-4(2)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSXFPPHNGJCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476613
Record name 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dichloro-6-(trifluoromethyl)pyrimidine

CAS RN

141602-36-0
Record name 4,5-DICHLORO-6-TRIFLUOROMETHYLPYRIMIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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